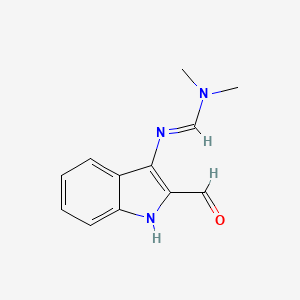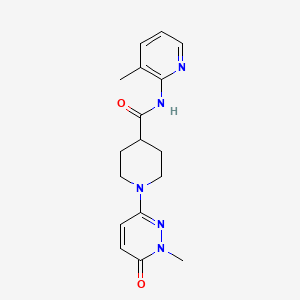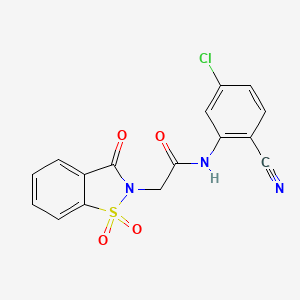
N'-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide, commonly referred to as FIDIA, is a chemical compound that has gained significant attention in the field of scientific research. FIDIA is a synthetic compound that has been synthesized through a variety of methods and has been found to have numerous biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of FIDIA is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that FIDIA induces apoptosis, or programmed cell death, in cancer cells. Additionally, FIDIA has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
FIDIA has been found to have numerous biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, FIDIA has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. FIDIA has also been found to have anti-bacterial and anti-viral properties.
Advantages and Limitations for Lab Experiments
One advantage of FIDIA is its potent anti-cancer activity, which makes it a potential candidate for the development of new cancer therapies. Additionally, FIDIA has been shown to have a relatively low toxicity profile, making it a safer alternative to some other anti-cancer drugs. However, one limitation of FIDIA is its synthetic nature, which can make it more difficult and expensive to produce than natural compounds.
Future Directions
There are numerous future directions for research on FIDIA. One area of focus could be the development of new cancer therapies based on FIDIA. Additionally, further research could be conducted to fully understand the mechanism of action of FIDIA and to identify potential new targets for its use. Finally, research could be conducted to optimize the synthesis of FIDIA and to develop more efficient and cost-effective methods for its production.
Synthesis Methods
FIDIA can be synthesized through a variety of methods, including the reaction of indole-3-carboxaldehyde with N,N-dimethylformamide dimethyl acetal. This reaction is typically carried out in the presence of a catalyst such as trifluoroacetic acid or p-toluenesulfonic acid. The resulting product is then purified through a series of chromatographic techniques to obtain pure FIDIA.
Scientific Research Applications
FIDIA has been extensively studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer therapy. FIDIA has been found to have potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, FIDIA has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N'-(2-formyl-1H-indol-3-yl)-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-15(2)8-13-12-9-5-3-4-6-10(9)14-11(12)7-16/h3-8,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFADAWUBWXUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(NC2=CC=CC=C21)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2832955.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2832956.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2832962.png)

![3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2832964.png)
![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2832965.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2832966.png)
![N-(3-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2832968.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2832971.png)
